5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-14-5-7(4-12-14)13-8-10-2-6(9)3-11-8/h2-5H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWTJCPTFRKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A widely employed method involves substituting a halogen atom on a pyrimidine ring with the 1-methyl-1H-pyrazol-4-amine moiety.
- Intermediate Preparation :
Suzuki-Miyaura Cross-Coupling
This method introduces the pyrazole group via palladium-catalyzed coupling, often used when direct substitution is inefficient.
- Boronic Ester Preparation :
- 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester is synthesized from 4-iodo-1-methyl-1H-pyrazole using bis(pinacolato)diboron.
Multi-Step Protection/Deprotection Routes
For sensitive substrates, protective groups ensure regioselectivity.
- Protection :
- 1-Methyl-1H-pyrazol-4-amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O).
Coupling :
- The protected amine reacts with 2-chloro-5-bromopyrimidine in DMF at 100°C.
Deprotection :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | Low cost, minimal metal contamination | Requires activated pyrimidine substrates | 70–85% |
| Suzuki Coupling | High regioselectivity, tolerant of functionalities | Expensive catalysts, boronic ester synthesis | 75–90% |
| Protection/Deprotection | Enables complex substitutions | Additional steps increase time and cost | 60–75% |
Critical Reaction Parameters
Solvent Systems
Catalysts and Ligands
- Pd-based systems (e.g., PdCl₂(dppf)) are critical for cross-coupling.
- Copper(I) iodide accelerates Ullmann-type aminations.
Characterization and Quality Control
Industrial-Scale Considerations
- Cost Efficiency : SNAr is preferred for large-scale production due to lower catalyst costs.
- Safety : Bromine handling requires strict controls; alternatives like flow chemistry reduce risks.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction:
Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. These reactions often include the use of bromo derivatives and pyrazole intermediates, which are then characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities range from 4 to 20 µmol/L, indicating a potent antimicrobial action compared to standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it can inhibit the growth of several cancer cell lines, including those associated with breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been shown to possess antioxidant activities. This is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications on the pyrazole ring or the pyrimidine moiety can significantly affect its potency against various biological targets. For example, substituents that enhance lipophilicity or electron-withdrawing groups can improve antimicrobial efficacy .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is not well-characterized. its structure suggests it could interact with various molecular targets, such as kinases or other enzymes, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazol-5-amine: Another brominated pyrazole derivative used in similar applications.
Pyrazolo[3,4-d]pyrimidine: A related compound with a fused ring system, often used in kinase inhibitor research.
Uniqueness
5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Biological Activity
5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : CHBrN
- Molecular Weight : 284.12 g/mol
- CAS Number : 679394-11-7
The structure features a pyrimidine ring substituted with a bromine atom and a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. It has been noted to affect the expression of key proteins involved in these pathways, such as Bcl-2 and caspases .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
- Inflammation Model Study :
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential functionalization of pyrimidine and pyrazole rings. A common approach includes:
- Step 1: Bromination of pyrimidin-2-amine precursors using reagents like POBr₃ or NBS under controlled temperatures (80–100°C) .
- Step 2: Coupling the brominated pyrimidine with 1-methyl-1H-pyrazol-4-amine via Buchwald-Hartwig amination or Ullmann-type reactions, employing Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in polar aprotic solvents (DMF, DMSO) at 100–120°C .
- Optimization: Varying solvent polarity (e.g., switching from DMF to toluene), adjusting catalyst loading (0.5–5 mol%), and using microwave-assisted synthesis can improve yields (reported 45–72%) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine C-Br at δ ~160 ppm; pyrazole N-CH₃ at δ ~3.2 ppm). 2D NMR (HSQC, HMBC) resolves regioisomeric ambiguities .
- HRMS: Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₈H₈BrN₅) and detects isotopic Br patterns .
- HPLC-PDA: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .
Q. How is the compound screened for initial biological activity in academic settings?
Answer:
- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase inhibition) use recombinant enzymes, ATP analogs, and fluorescence/luminescence readouts. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Cytotoxicity: MTT/WST-1 assays on mammalian cell lines (HEK293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory data on target binding affinity be resolved?
Answer:
- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding constants (KD), reducing false positives from fluorescence interference .
- X-ray Crystallography: Co-crystallization with target proteins (e.g., kinases) identifies binding modes and validates pharmacophore interactions (e.g., Br as a halogen bond donor) .
- Computational Docking: MD simulations (AMBER/CHARMM) reconcile discrepancies by modeling solvent effects and protein flexibility .
Q. What strategies are employed to study structure-activity relationships (SAR) for pyrimidine-pyrazole hybrids?
Answer:
- Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at pyrimidine C5 or pyrazole N1 to modulate electronic effects .
- Bioisosteric Replacement: Replace Br with Cl or I to assess halogen sensitivity; substitute pyrazole with imidazole for ring size/electronic comparisons .
- Metabolic Profiling: Microsomal stability assays (human/rat liver microsomes) correlate substituents (e.g., methyl groups) with CYP450-mediated degradation .
Q. How can researchers address low aqueous solubility during in vivo studies?
Answer:
- Formulation Optimization: Use co-solvents (PEG 400, Cremophor EL) or cyclodextrin-based complexes to enhance solubility .
- Prodrug Design: Introduce phosphate or amino acid esters at the pyrimidine NH group, which hydrolyze in vivo to release the active compound .
- Nanoencapsulation: Lipid nanoparticles (LNPs) or polymeric micelles improve bioavailability; dynamic light scattering (DLS) monitors particle size (target: <200 nm) .
Q. What analytical methods validate compound stability under experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via UPLC-MS to identify hydrolytic (amide cleavage) or oxidative (Br loss) pathways .
- pH Stability Profiling: Incubate in buffers (pH 1–10) for 24–72 hours; quantify intact compound using LC-MS/MS .
Q. How are off-target effects systematically evaluated?
Answer:
- Kinome-Wide Profiling: Utilize kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity across >400 kinases .
- Transcriptomics: RNA-seq of treated cell lines identifies differentially expressed genes/pathways unrelated to the primary target .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries pinpoint synthetic lethal interactions or resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
